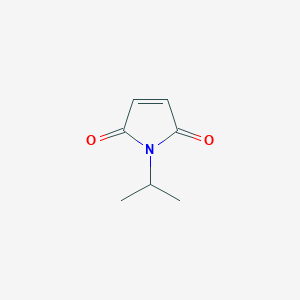

N-Isopropylmaleimide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-propan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDOCLXQTQYUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910286 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-93-4, 29720-92-1 | |

| Record name | N-Isopropylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylmethyl maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Isopropylmaleimide

Classical Synthetic Routes to N-Substituted Maleimides

The traditional methods for synthesizing N-substituted maleimides, including N-isopropylmaleimide, are robust and widely documented in chemical literature. These routes typically involve a two-step process: the formation of a maleamic acid intermediate followed by its dehydrative cyclization.

A common and effective method for producing this compound involves the dehydration of its corresponding maleamic acid precursor. beilstein-journals.org This process is a cornerstone of maleimide (B117702) synthesis.

The synthesis begins with the reaction between maleic anhydride (B1165640) and isopropylamine (B41738). google.comgoogle.com This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at room temperature. researchgate.netrsc.org The primary amine, isopropylamine, acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring and the formation of N-isopropylmaleamic acid. google.com The reaction is generally rapid and proceeds with high yield, often producing the maleamic acid as a crystalline solid. rsc.org

Reaction Scheme: Maleic Anhydride + Isopropylamine → N-Isopropylmaleamic Acid

This initial step is crucial as the purity of the resulting N-isopropylmaleamic acid can influence the efficiency of the subsequent cyclization step.

The second step in this classical route is the dehydrative cyclization of the N-isopropylmaleamic acid to form the target this compound. This is an intramolecular condensation reaction that involves the removal of a water molecule. beilstein-journals.org A widely used and effective method for this cyclization employs a mixture of acetic anhydride and a weak base, such as sodium acetate (B1210297). beilstein-journals.orgresearchgate.net

The reaction is typically heated to facilitate the dehydration process. researchgate.net Acetic anhydride serves as the dehydrating agent, reacting with the carboxylic acid group of the maleamic acid to form a mixed anhydride intermediate. The acetate ion, from sodium acetate, then acts as a base to deprotonate the amide nitrogen, which facilitates the nucleophilic attack on the newly formed anhydride carbonyl, leading to ring closure and the formation of the imide ring. The process is driven by the formation of the stable five-membered imide ring.

| Reagent | Role |

| Acetic Anhydride | Dehydrating Agent |

| Sodium Acetate | Base Catalyst |

Other dehydrating agents and conditions have also been reported, including the use of phosphorus(V) oxide or heating in the presence of an acid catalyst. researchgate.net The choice of reagents and reaction conditions can be optimized to maximize the yield and purity of the final this compound product. rsc.org

An alternative classical approach to obtaining N-substituted maleimides involves the retro-Diels-Alder reaction. acs.org This method utilizes a furan-maleimide cycloadduct as a protected form of the maleimide. The Diels-Alder reaction between a furan (B31954) and a maleimide is reversible, and at elevated temperatures, the cycloadduct undergoes a retro-Diels-Alder reaction to release the furan and the maleimide. nih.gov

This strategy is particularly useful for purifying maleimides or for synthesizing them in situ for subsequent reactions. The initial Diels-Alder adduct can be prepared and purified, and then the desired N-substituted maleimide can be generated by heating. acs.org The temperature required for the retro-Diels-Alder reaction depends on the specific structure of the adduct. nih.gov This method offers a pathway to high-purity N-substituted maleimides by leveraging the reversible nature of the Diels-Alder reaction. acs.org

Dehydration of N-Isopropylmaleamic Acid Precursors

Modern and Advanced Synthetic Strategies for this compound

In addition to the classical routes, modern synthetic chemistry has introduced more advanced and efficient strategies for the synthesis of this compound, with a focus on catalytic methods to improve yield, purity, and environmental friendliness.

Catalytic methods have been developed to enhance the efficiency of the dehydrative cyclization of N-substituted maleamic acids. One notable approach involves the use of a mixture of orthophosphoric acid and an orthophosphoric acid-isopropylamine salt as a catalyst. researchgate.netresearchgate.netresearchgate.net This catalytic system has been shown to produce this compound in high yield and purity. researchgate.net

Another catalytic strategy employs solid acid catalysts. google.com These catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying the purification process. The reaction is typically carried out in an organic solvent that can form an azeotrope with water, facilitating the removal of water and driving the reaction towards the formation of the imide. google.com The use of such catalysts can lead to high-purity N-substituted maleimides in high yields under relatively mild reaction conditions. google.com

| Catalyst System | Advantages |

| Orthophosphoric acid / Orthophosphoric acid-isopropylamine salt | High yield and purity |

| Solid Acid Catalysts | Ease of separation, simplified purification |

These modern catalytic approaches represent a significant advancement in the synthesis of this compound, offering more sustainable and efficient alternatives to traditional methods.

Catalytic Approaches in Maleimide Synthesis

Acid Catalysis (e.g., Orthophosphoric Acid)

Acid catalysts are frequently employed to promote the dehydration and ring-closure of N-substituted maleamic acids. Orthophosphoric acid (H₃PO₄) has been identified as an effective catalyst for this conversion. google.com The synthesis involves heating the intermediate N-isopropylmaleamic acid in the presence of the acid catalyst, often in a solvent that allows for the azeotropic removal of water, which drives the reaction toward the formation of the imide ring. google.com

A notable development in this area is the use of a catalyst system comprising a mixture of orthophosphoric acid and its corresponding isopropylamine salt. researchgate.netresearchgate.netresearchgate.net This mixed catalyst system has been shown to produce this compound in high yields. researchgate.netresearchgate.netresearchgate.net The product obtained through this method can reach a purity of 99.9 wt% or higher. researchgate.netresearchgate.net Research has also explored supporting the orthophosphoric acid catalyst on a solid carrier, which can simplify the post-reaction separation process. google.com U.S. Patent 4,851,547 describes using amine salts derived from acids like orthophosphoric acid, or these salts supported on carriers such as synthetic silica, as catalysts for producing N-substituted maleimides. google.com

Metal-mediated Synthesis (e.g., Tin Compounds)

An alternative to traditional acid catalysis is the use of metal-based catalysts, such as tin compounds. google.com This method utilizes catalysts like metallic tin, tin oxide, or N-substituted maleic acid tin salts to facilitate the dehydration and ring-closure reaction. google.com A primary advantage of using tin compounds over strong acid catalysts like sulfuric acid or orthophosphoric acid is the effective prevention of reactor corrosion. google.com

However, this method has its drawbacks. The dehydration ring-closure reaction of the N-substituted maleamic acid often does not proceed to completion, resulting in yields that are not sufficiently high for commercial viability. google.com Consequently, an excess of the N-substituted maleamic acid intermediate may remain in the final product, complicating purification and affecting product quality. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key variables include temperature, catalyst system, solvent, and reaction time.

Catalyst System: The choice of catalyst significantly impacts the reaction's efficiency. As mentioned, a mixture of orthophosphoric acid and its isopropylamine salt has been proven effective for synthesizing IPMI with high yields. researchgate.netresearchgate.net This specific catalyst system has been developed to enhance productivity and product quality. researchgate.net

Solvent and Water Removal: The reaction is commonly performed in an organic solvent capable of forming an azeotrope with water, such as toluene (B28343) or xylene. google.comgoogleapis.com The continuous removal of water via azeotropic distillation is a critical factor, as it shifts the equilibrium of the reversible dehydration reaction towards the formation of the desired imide product. google.com

The table below summarizes findings on reaction conditions for maleimide synthesis.

Table 1: Research Findings on N-Substituted Maleimide Synthesis Conditions| Parameter | Condition / Reagent | Outcome / Observation | Source(s) |

|---|---|---|---|

| Catalyst | Orthophosphoric acid & orthophosphoric acid-isopropylamine salt mixture | High-yield synthesis of this compound (IPMI). | researchgate.netresearchgate.netresearchgate.net |

| Catalyst | Tin compounds (metal tin, tin oxide) | Prevents reactor corrosion but may result in lower yields and product purity. | google.com |

| Temperature | 100°C - 140°C | Optimal range to balance reaction rate and minimize side-product formation. | google.com |

| Solvent | Toluene, Xylene | Used for azeotropic distillation to remove water and drive the reaction. | google.comgoogleapis.com |

| Purity | 99.9 wt% or above | Achievable with an orthophosphoric acid/amine salt catalyst system. | researchgate.netresearchgate.net |

Green Chemistry Principles in this compound Synthesis

Efforts to align the synthesis of this compound with the principles of green chemistry focus on improving efficiency and reducing environmental impact. A key area of development is the creation of more sustainable catalyst systems.

One significant advancement is the development of reusable catalysts. researchgate.net Research has led to new, high-performance catalysts that can be recovered and reused in subsequent reaction cycles, which addresses the economic and environmental costs associated with single-use catalysts. researchgate.netgoogle.com Furthermore, these catalysts have been designed to be non-corrosive, eliminating a major problem associated with traditional acid catalysts. researchgate.net

Another green approach involves supporting catalysts on solid carriers. google.com This technique, known as heterogenization, simplifies the separation of the catalyst from the reaction mixture. Instead of a difficult liquid-liquid extraction or distillation, the catalyst can be removed by simple filtration. This reduces the need for additional solvents for extraction, minimizes waste generation, and facilitates catalyst recycling. google.com The use of organic phosphonic acids with high melting points, which are insoluble in the reaction medium and supported on a solid carrier, exemplifies this approach for producing high-purity N-substituted maleimides. google.com These strategies contribute to a more sustainable manufacturing process by reducing waste, preventing corrosion, and allowing for the reuse of valuable catalytic materials.

Reaction Mechanisms and Reactivity of N Isopropylmaleimide

Electrophilic Nature of the Maleimide (B117702) Moiety

The maleimide moiety is characterized by an α,β-unsaturated carbonyl system, which confers a significant electrophilic character to the molecule. researchgate.net The delocalization of electrons across the two carbonyl groups and the carbon-carbon double bond makes maleimides, including N-isopropylmaleimide, effective electron acceptors. researchgate.net This inherent electrophilicity drives their reactivity towards nucleophiles. rsc.orgnih.gov

A primary example of this reactivity is the Michael-type addition, where nucleophiles attack one of the β-carbons of the double bond. rsc.orgnih.gov Thiol groups, in particular, exhibit high selectivity for maleimides, readily forming stable thioether linkages. rsc.orglumiprobe.com This specific reactivity has been widely exploited in bioconjugation chemistry for labeling proteins and other biomolecules. rsc.orglumiprobe.comnih.gov The reaction proceeds rapidly at or near neutral pH. nih.gov It is worth noting that while N-alkylmaleimides are generally reactive, maleimides with more electron-withdrawing substituents on the nitrogen atom exhibit even greater electrophilicity. nih.gov

Cycloaddition Reactions

In addition to their susceptibility to nucleophilic attack, maleimides are excellent dienophiles in cycloaddition reactions, a property stemming from their electron-deficient nature. researchgate.netnih.gov

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, leading to the formation of a six-membered ring. total-synthesis.compressbooks.pub N-substituted maleimides, such as this compound, are commonly used as dienophiles in these reactions. researchgate.net The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. total-synthesis.compressbooks.pub

The Diels-Alder reaction of this compound with dienes like thiophene (B33073) and selenophene (B38918) can be challenging due to the aromatic character of these five-membered heterocycles. nih.govchemrxiv.org Thiophene, in particular, is relatively unreactive in cycloaddition reactions under normal conditions, often requiring high pressure to proceed. nih.govmdpi.com However, the reaction can be promoted by Lewis acids. mdpi.com

The mechanism involves the diene approaching the dienophile (this compound) in a specific orientation to allow for the simultaneous formation of two new sigma bonds. total-synthesis.compressbooks.pub For cyclic dienes, this interaction leads to the formation of bicyclic adducts. nih.gov The aromaticity of heterocycles like thiophene and selenophene presents a significant activation barrier that must be overcome for the reaction to occur. chemrxiv.org

Lewis acids play a crucial role in promoting Diels-Alder reactions involving otherwise unreactive dienes and dienophiles. mdpi.comias.ac.in Aluminum chloride (AlCl₃) has been shown to be an effective catalyst for the reaction between thiophene and N-substituted maleimides. mdpi.com The Lewis acid coordinates to the carbonyl oxygen of the maleimide, which increases its electrophilicity and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.innih.gov This enhanced electrophilicity facilitates the reaction with the diene. mdpi.com

The choice of solvent and the stoichiometry of the Lewis acid are critical for the success of the reaction. For instance, in the reaction of thiophene with N-phenylmaleimide, using dichloromethane (B109758) (DCM) as a solvent and one equivalent of AlCl₃ favored the formation of the Diels-Alder adducts. mdpi.com In contrast, solvents like diethyl ether or tetrahydrofuran (B95107), where AlCl₃ is more soluble, did not yield any product. mdpi.com Using two equivalents of AlCl₃ led to the formation of a byproduct through a Friedel-Crafts-type alkylation instead of the desired cycloaddition. mdpi.com

A study on the Diels-Alder reaction between thiophene and various N-substituted maleimides, including this compound, demonstrated that AlCl₃ catalysis not only promotes the reaction at room temperature and atmospheric pressure but also imparts high stereoselectivity. mdpi.com

Table 1: Effect of Lewis Acid and Solvent on Thiophene-Maleimide Diels-Alder Reaction

| Diene | Dienophile | Lewis Acid | Solvent | Outcome |

|---|---|---|---|---|

| Thiophene | N-Phenylmaleimide | AlCl₃ (1 eq.) | DCM | Diels-Alder adducts (exo and endo) mdpi.com |

| Thiophene | N-Phenylmaleimide | AlCl₃ (2 eq.) | DCM | Friedel-Crafts byproduct mdpi.com |

| Thiophene | N-Phenylmaleimide | AlCl₃ | Diethyl Ether | No reaction mdpi.com |

| Thiophene | N-Phenylmaleimide | AlCl₃ | THF | No reaction mdpi.com |

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. total-synthesis.commasterorganicchemistry.com Substituents that are cis on the dienophile will remain cis in the final adduct. masterorganicchemistry.com When a cyclic diene reacts with a dienophile, two diastereomeric products, designated exo and endo, can be formed. nih.gov

The endo product is often the kinetically favored product due to secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond in the transition state. total-synthesis.com However, the exo isomer is typically the more thermodynamically stable product. nih.gov In the AlCl₃-catalyzed Diels-Alder reaction of thiophene with N-substituted maleimides, the reaction is highly stereoselective, preferentially yielding the exo adduct. mdpi.com This preference for the exo product can be attributed to steric hindrance in the endo transition state, which outweighs the stabilizing secondary orbital interactions, especially in catalyzed reactions. rsc.org

[5+2]-Photocycloaddition Reactions

N-aryl and N-alkyl maleimides can participate in photocycloaddition reactions. Atropisomeric maleimides have been shown to undergo atropselective [5+2]-photocycloaddition reactions under direct irradiation. researchgate.net This type of reaction leads to the formation of azepinone products with high levels of enantioselectivity and diastereoselectivity. researchgate.net

Michael Addition Reactions

This compound is a notable participant in Michael addition reactions, a type of conjugate addition. cymitquimica.commasterorganicchemistry.com The electrophilic nature of the double bond in the maleimide ring makes it susceptible to attack by various nucleophiles. researchgate.net

This compound readily undergoes conjugate addition with a range of nucleophiles, including thiols, amines, and carbonyl compounds. masterorganicchemistry.com

Thiols: The reaction between this compound and thiol groups is a prominent example of a thiol-Michael addition, forming a stable thiosuccinimide linkage. nih.govresearchgate.net This reaction is widely utilized in bioconjugation to link molecules to cysteine residues in proteins. nih.govnih.gov

Amines: Aza-Michael addition occurs when amines act as nucleophiles, attacking the activated double bond of this compound. commonorganicchemistry.com This reaction is a key step in the synthesis of various nitrogen-containing compounds. researchgate.net Studies have shown that catalyst-free conjugate addition of aromatic amines to N-methyl maleimide can be achieved under microwave irradiation using water as a promoter, suggesting similar reactivity for this compound. researchgate.net

Carbonyl Compounds: The Michael addition of carbonyl compounds, such as 1,3-dicarbonyl compounds, to N-substituted maleimides is a significant method for synthesizing optically pure succinimides. rsc.orgresearchgate.net Research has demonstrated the asymmetric Michael addition of 1,3-dicarbonyl compounds to N-substituted maleimides using chiral organocatalysts. u-szeged.hu The bulkiness of the N-substituent on the maleimide ring, such as the isopropyl group, can influence the reaction's conversion rate. u-szeged.hu

Significant progress has been made in developing enantioselective Michael additions involving N-substituted maleimides. The use of chiral organocatalysts allows for the stereoselective formation of succinimide (B58015) derivatives, which are valuable building blocks in the pharmaceutical industry. u-szeged.hu

For instance, the asymmetric Michael addition of 1,3-dicarbonyl compounds to N-substituted maleimides has been successfully carried out using bifunctional primary amine-(thio)phosphoramide organocatalysts. u-szeged.hu These reactions can produce succinimides with a quaternary chiral center in high yields and with excellent enantioselectivity. u-szeged.hu The steric properties of the N-substituent on the maleimide, such as the isopropyl group in this compound, have been observed to primarily affect the conversion rates of these reactions. u-szeged.hu Mori's group in 2021 reported the first asymmetric Michael addition using α-aminomaleimides as donors with β-nitroolefins, catalyzed by Cinchona alkaloids. nih.gov Their work suggested that larger N-substituents on the maleimide could enhance stereocontrol. nih.gov

The thiosuccinimide linkage formed from the Michael addition of a thiol to a maleimide, while widely used, can exhibit instability. nih.gov This linkage is susceptible to a retro-Michael reaction, which is a β-elimination process that can lead to the detachment of the conjugated molecule. creativepegworks.comd-nb.info This instability is a concern in applications like antibody-drug conjugates (ADCs), where premature release of the drug can occur. nih.govresearchgate.net The rate of payload shedding from thiosuccinimide-containing ADCs in plasma can be substantial. nih.gov

The stability of the thiosuccinimide adduct is influenced by several factors. The retro-Michael reaction can be an equilibrium process, and the adduct can also undergo exchange reactions with other thiols present in the environment, such as glutathione. creativepegworks.comidexlab.com However, hydrolysis of the thiosuccinimide ring can occur, leading to a ring-opened, stable structure that is no longer susceptible to the retro-Michael reaction. nih.goviris-biotech.de Efforts have been made to enhance the stability of maleimide-thiol conjugates, for example, by promoting the hydrolysis of the thiosuccinimide ring or through the design of new maleimide derivatives. nih.govcreativepegworks.com

Free-Radical Polymerization

This compound can undergo free-radical polymerization, a chain-growth process involving the successive addition of free radicals. byjus.com This method is a fundamental technique for creating a variety of polymers. byjus.comgoogle.com

In copolymerization, monomer reactivity ratios are crucial parameters that describe the relative reactivity of each monomer towards the growing polymer chain. For the copolymerization of this compound (IPMI) with styrene (B11656) (ST), it has been observed that the copolymerizability follows the order TBMI > SBMI > IPMI, indicating substituent effects on the reactivity of the N-substituted maleimide. core.ac.uk Generally, the copolymerization of N-substituted maleimides with styrene is considered to be an alternating one, with monomer reactivity ratios close to zero. core.ac.uk

The following table presents reactivity ratios for the copolymerization of various monomers, providing a comparative context for the reactivity of maleimide derivatives.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type |

| N-vinylpyrrolidone (NVP) | Isobornyl methacrylate (B99206) (IBMA) | 0.292 | 2.673 | Conventional Radical |

| N-vinylpyrrolidone (NVP) | Isobornyl methacrylate (IBMA) | r₁₁ = 4.466, r₂₁ = 14.830 | r₂₂ = 0, r₁₂ = 0 | RAFT (Penultimate Model) |

| N-isopropylacrylamide (NIPAAM) | Methyl methacrylate (MMA) | 0.259 | 2.782 | Radical (50 °C) |

| Di-n-alkylitaconates (DI-n, n=12, 14, 16) | Styrene (S) | 0.22 - 0.28 | 0.19 - 0.39 | Radical |

| Data sourced from multiple studies for comparative purposes. mdpi.comresearchgate.netnih.govscielo.org |

While primarily acting as a monomer, N-substituted maleimides can also play a role in the initiation of polymerization. Studies on N-aromatic maleimides have shown that their ability to act as photoinitiators for free-radical polymerization depends on their molecular conformation. researchgate.net Twisted N-aromatic maleimides were found to initiate free-radical polymerization upon direct UV excitation, whereas planar ones did not. researchgate.net Furthermore, research using electron spin resonance (ESR) has indicated that for N-alkyl maleimides, the initial species for polymerization can be formed by the abstraction of a hydrogen atom from the alkyl group during radiolysis or photolysis. researchgate.net The radical cations of N-alkylmaleimides, generated by electron beam irradiation, have been shown to initiate free-radical polymerization. researchgate.net

Mechanisms of Polymer Chain Growth and Termination

The polymerization of this compound (NIPM) predominantly proceeds via a free-radical chain-growth mechanism. This process involves three primary stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators for NIPM polymerization include 2,2′-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which decompose upon heating or UV irradiation to form primary radicals. These highly reactive species then attack the electron-deficient double bond of the NIPM monomer, creating a monomer radical and initiating the polymer chain.

Propagation: The newly formed monomer radical adds to another NIPM monomer, transferring the radical center to the newly added unit. This step repeats successively, leading to the rapid growth of the polymer chain. The N-isopropyl group, due to its bulkiness, influences the stereochemistry of the polymer chain, often leading to specific tactic structures.

Termination: The growth of a polymer chain ceases through termination reactions, which deactivate the radical center. The primary termination mechanisms are:

Combination (or Coupling): Two growing polymer chains react with each other to form a single, longer "dead" polymer chain (a chain that is no longer active).

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer molecules: one with a saturated end group and another with an unsaturated end group.

Chain Transfer: This is a crucial termination pathway in the polymerization of N-substituted maleimides. researchgate.net The active radical on a growing polymer chain abstracts an atom (commonly hydrogen) from another molecule in the reaction mixture, such as a solvent, monomer, or a chain transfer agent. This terminates the original chain and creates a new radical, which can then initiate a new polymer chain. This process is often a key factor in controlling the molecular weight of the final polymer. researchgate.net For instance, radical transfer to a solvent like tetrahydrofuran (THF) can be a dominant termination reaction. researchgate.net The use of specific chain-transfer agents, such as n-butyl mercaptan (BuSH), is a deliberate strategy to regulate the polymer's molecular weight. researchgate.net

The following table summarizes the stages of free-radical polymerization of this compound.

Interactive Table: Stages of this compound Free-Radical Polymerization| Stage | Description | Key Species Involved |

|---|---|---|

| Initiation | An initiator (I) decomposes to form primary radicals (R•). The radical adds to a monomer (M) to form an active chain center (M1•). | Initiator (e.g., AIBN, BPO), this compound Monomer |

| Propagation | The active chain (Mn•) successively adds monomer units, rapidly increasing the chain length. | Growing Polymer Radical, this compound Monomer |

| Termination | The active radical center is deactivated, ending chain growth. This can occur via combination, disproportionation, or chain transfer. | Two Growing Polymer Radicals, Solvent, Chain Transfer Agent |

Other Significant Reaction Pathways

The five-membered maleimide ring of this compound is susceptible to nucleophilic attack by water, leading to hydration and hydrolysis products. The stability of the ring is pH-dependent.

Hydrolysis: Under aqueous conditions, particularly under neutral to alkaline pH, the maleimide ring can undergo hydrolysis. rsc.orgtandfonline.com This reaction involves the nucleophilic attack of a hydroxide (B78521) ion or water molecule on one of the carbonyl carbons of the imide group. rsc.orgnih.gov This leads to the opening of the cyclic imide and the formation of the corresponding N-substituted maleamic acid, which in this case is N-isopropylmaleamic acid . researchgate.netrsc.orgcambridge.org This reaction is often reversible, and the maleamic acid can be cyclized back to the maleimide via dehydration, for example, by using acetic anhydride (B1165640). tandfonline.com The rate of hydrolysis is generally slow at acidic to neutral pH but increases significantly in alkaline conditions. rsc.orgtandfonline.com

The table below outlines the products resulting from the reaction of this compound with water.

Interactive Table: Reaction Products of this compound with Water| Reaction Type | Reactant | Product | Conditions |

|---|---|---|---|

| Hydrolysis | This compound, Water | N-isopropylmaleamic acid | Neutral to Alkaline pH |

The isopropyl group attached to the nitrogen of the maleimide ring is a saturated alkyl group and is generally chemically inert under the conditions typically used for polymerization or other reactions involving the maleimide ring. Its primary role is to impart specific physical properties to the monomer and resulting polymer, such as solubility and thermal characteristics, due to its steric bulk and hydrophobicity.

While theoretically possible to perform reactions like halogenation on the isopropyl group under harsh free-radical conditions (e.g., high-intensity UV light and halogen gas), these are not common or synthetically useful pathways for modifying this compound. Such conditions would likely also lead to unwanted reactions with the more reactive maleimide ring. Therefore, functional group interconversions are almost exclusively targeted at the maleimide's carbon-carbon double bond or carbonyl groups, leaving the N-isopropyl substituent intact. Research literature focuses on the synthesis of N-substituted maleimides with various functional groups already on the substituent, rather than modifying a simple alkyl group like isopropyl post-synthesis. ucl.ac.betandfonline.com

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of N-Isopropylmaleimide. jchps.com Both ¹H and ¹³C NMR provide distinct signals that correspond to the different nuclei within the molecule, allowing for unambiguous structural assignment. jchps.com

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the chemical shifts are characteristic of the isopropyl and maleimide (B117702) moieties. rsc.org The two equivalent olefinic protons of the maleimide ring appear as a singlet. The methine proton of the isopropyl group shows a multiplet, while the six equivalent methyl protons appear as a doublet. rsc.org

The ¹³C NMR spectrum in CDCl₃ also shows a set of distinct resonances. rsc.org The carbonyl carbons of the maleimide ring are observed at a characteristic downfield shift. The olefinic carbons of the ring also have a specific chemical shift, as do the methine and methyl carbons of the isopropyl group. rsc.org

Detailed assignments for the ¹H and ¹³C NMR spectra of this compound are provided in the table below. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H (CH=) | 6.61 | s (singlet) | - |

| ¹H (N-CH) | 4.32 | m (multiplet) | 7.0 |

| ¹H (CH₃) | 1.36 | d (doublet) | 7.0 |

| ¹³C (C=O) | 170.8 | - | - |

| ¹³C (CH=) | 133.9 | - | - |

| ¹³C (N-CH) | 42.9 | - | - |

| ¹³C (CH₃) | 20.0 | - | - |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

While one-dimensional NMR is sufficient for the structural elucidation of this compound itself, two-dimensional (2D) NMR techniques become indispensable when characterizing more complex structures, such as adducts formed in reactions involving this compound. sciopen.comnih.gov Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, even in large and complex molecules. ucl.ac.uklibretexts.org For instance, in the analysis of Michael adducts of N-substituted maleimides, 2D NMR would be crucial for assigning the stereochemistry and regiochemistry of the addition product. rsc.org These advanced methods help to resolve overlapping signals and provide a complete picture of the molecular architecture. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds. The most prominent features in the IR spectrum of this compound include the strong absorption bands associated with the carbonyl (C=O) groups of the imide ring. Additionally, the C-H stretching and bending vibrations of the isopropyl group and the olefinic C=C bond of the maleimide ring can be identified. This technique is often used to confirm the presence of the maleimide structure in reaction products and polymers. google.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption spectrum is characterized by a primary absorption band, the position of which can be influenced by the solvent environment. researchgate.net

The photophysical properties of some N-substituted maleimides can exhibit solvatochromism, which is a change in the position of the absorption or emission spectra with a change in the polarity of the solvent. researchgate.netresearchgate.net This behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation. mdpi.com For N-aromatic maleimides, a significant shift in the primary UV absorption band with changes in solvent polarity has been observed, particularly in planar conformations. researchgate.net This suggests an intramolecular charge transfer (ICT) character in the excited state. researchgate.netmdpi.com The analysis of solvatochromic shifts, often using Lippert-Mataga plots, allows for the estimation of the change in dipole moment between the ground and excited states. mdpi.comeurjchem.com

The excited-state properties of maleimides are crucial for understanding their behavior in photochemical reactions. Laser flash photolysis studies on maleimide and its derivatives have shown the formation of triplet states upon excitation. researchgate.net The triplet yield, which is the efficiency of forming the triplet excited state, is an important parameter. For N-aromatic maleimides, the molecular geometry (planar versus twisted) has been found to significantly influence the relative excited-state triplet yield. researchgate.net Twisted N-aromatic maleimides tend to have a higher relative triplet yield compared to their planar counterparts. researchgate.net The triplet state of maleimides can undergo various reactions, including dimerization. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. youtube.comslideshare.net When a molecule is introduced into the mass spectrometer, it is ionized, typically by an electron beam, which knocks off an electron to form a positively charged molecular ion. youtube.com This molecular ion is often unstable and can break down into smaller, charged fragments. youtube.com The mass-to-charge ratio (m/z) of the molecular ion and its various fragments are detected, providing a unique mass spectrum.

For this compound (C7H9NO2), the molecular weight is 139.15 g/mol . nih.gov In a mass spectrum of this compound, the peak corresponding to the intact molecular ion (M+) would be observed at an m/z of approximately 139. The fragmentation of the molecular ion occurs through the cleavage of its weakest bonds, leading to the formation of various daughter ions. slideshare.net The stability of the resulting carbocations influences the fragmentation pathways. scribd.com

Table 1: Predicted Fragmentation of this compound in Mass Spectrometry

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion [M]+ | C7H9NO2+ | 139 |

| [M - CH3]+ | C6H6NO2+ | 124 |

| [M - C3H7]+ | C4H2NO2+ | 96 |

| Isopropyl Cation [C3H7]+ | C3H7+ | 43 |

This table is a representation of plausible fragmentation patterns based on the principles of mass spectrometry and the structure of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.com The method involves directing a beam of X-rays onto a single, high-quality crystal. The regular, repeating arrangement of atoms in the crystal lattice causes the X-rays to diffract in a specific pattern of intensities and angles. mit.edu By analyzing this diffraction pattern, scientists can construct a three-dimensional model of the electron density within the crystal and thereby determine the exact positions of the atoms, bond lengths, and bond angles. wikipedia.org

The process begins with the challenging step of growing a suitable crystal of the compound, which must be pure and structurally regular. wikipedia.org This crystal is then mounted in a diffractometer and exposed to a monochromatic X-ray beam. anton-paar.com The resulting diffraction data is processed to solve the "phase problem" and generate an initial structural model, which is then refined to best fit the experimental data. wikipedia.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure and properties of molecules. wikipedia.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, significantly simplifying the many-body problem of interacting electrons. wikipedia.org This approach has become a popular and versatile tool in computational chemistry for predicting a wide range of molecular properties. researchgate.netorientjchem.org

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.net These calculations provide valuable insights that complement experimental findings.

Atomic charges represent the partial charges on individual atoms within a molecule. These charges are not directly observable but can be calculated using various population analysis schemes within the framework of DFT. Understanding the distribution of atomic charges helps in identifying electrophilic and nucleophilic centers within the this compound molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ajchem-a.comimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, including chemical hardness (η). researchgate.net Chemical hardness is defined as half the energy difference between the LUMO and HOMO (η = (E_LUMO - E_HOMO) / 2). researchgate.net A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability and lower reactivity. ijarset.com

Table 2: Conceptual DFT-Derived Reactivity Descriptors

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | An indicator of chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | -χ | The negative of electronegativity, related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This table outlines the key parameters derived from HOMO and LUMO energies in DFT calculations.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It represents the force experienced by a positive test charge at a particular point in the vicinity of a molecule, arising from the molecule's electron and nuclear charge distribution. uni-muenchen.de MESP is typically visualized by mapping its values onto the molecule's electron density surface, using a color-coded scheme to identify regions of positive and negative potential. chemrxiv.org

Regions of negative electrostatic potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack. orientjchem.orgchemrxiv.org These areas indicate the presence of lone pairs or pi-electron systems. mdpi.com Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.org For this compound, MESP analysis would clearly identify the electron-rich carbonyl oxygens as primary sites for electrophilic interaction and the electron-deficient carbons of the maleimide ring as sites for nucleophilic attack. nih.govrsc.org This analysis provides a visual and intuitive map of the molecule's reactive centers. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. The method relies on numerically solving Newton's equations of motion for a system of interacting particles, where the forces between the particles and their potential energies are calculated using molecular mechanics force fields. For a molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics, solvation, and interactions with other molecules.

While specific, in-depth molecular dynamics simulation studies focusing solely on the this compound monomer are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its behavior. An MD simulation would model the trajectory of each atom in the molecule over a defined period, offering a view of its dynamic nature.

Conformational Analysis: The isopropyl group attached to the nitrogen atom of the maleimide ring is subject to rotational motion. MD simulations can explore the potential energy surface associated with the rotation around the N-C (isopropyl) bond. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between different conformational states. Understanding the preferred spatial arrangement of the isopropyl group is crucial as it can influence the molecule's reactivity and its interactions in a larger system, such as during polymerization or when binding to a biological target.

Solvation Dynamics: The behavior of this compound in different solvent environments can also be investigated using MD simulations. By explicitly including solvent molecules (like water or organic solvents) in the simulation box, it is possible to study the formation and dynamics of the solvation shell around the molecule. Key aspects that can be analyzed include the number and orientation of solvent molecules in the first solvation shell, the average residence time of these solvent molecules, and the formation of hydrogen bonds between the solvent and the carbonyl groups of the maleimide ring. This information is critical for understanding the solubility and reactivity of this compound in various media.

Interaction with Other Molecules: MD simulations are also a powerful tool for studying the non-covalent interactions between this compound and other chemical species. For instance, in the context of its use in copolymerization, simulations could model the approach of a monomer to a growing polymer chain, providing insights into the preferred orientations and interactions that precede a chemical reaction. Similarly, if investigating a potential biological activity, MD simulations can be used to model the binding of this compound to the active site of a protein, helping to elucidate the binding mode and estimate the binding affinity.

Although detailed research findings from MD simulations specifically on this compound are scarce, the technique remains a fundamental tool in computational chemistry for predicting and understanding the dynamic behavior of such molecules at an atomic level.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. researchgate.netnih.govird.fr These models are based on the principle that the structure of a molecule dictates its properties and activities. By quantifying structural features as numerical values, known as molecular descriptors, QSAR models can be developed to predict the activity of new, untested compounds. researchgate.netnih.gov

For this compound and related compounds, QSAR studies can be instrumental in predicting their biological activities, such as antifungal, nematicidal, or enzyme inhibitory effects. researchgate.netresearchgate.net The process typically involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a regression or classification model that links the descriptors to the activity.

A study on the nematicidal activity of various maleimide derivatives against the root-knot nematode Meloidogyne incognita provides a practical example of how the structure of N-substituted maleimides, including this compound, relates to their biological activity. researchgate.netnih.gov The study determined the half-maximal effective concentration (EC50) for several compounds, which is a measure of their potency.

| Compound | N-substituent | EC50 (mg/L) |

| Maleimide | -H | 2.6 ± 1.3 |

| N-Ethylmaleimide | -CH2CH3 | 5.1 ± 3.4 |

| This compound | -CH(CH3)2 | 16.2 ± 5.4 |

| N-Isobutylmaleimide | -CH2CH(CH3)2 | 19.0 ± 9.0 |

Data sourced from a study on the nematicidal activity of maleimide derivatives. researchgate.netnih.gov

From this data, a preliminary structure-activity relationship can be observed. The unsubstituted maleimide shows the highest potency (lowest EC50). As the size of the alkyl substituent on the nitrogen increases from ethyl to isopropyl to isobutyl, the nematicidal activity decreases (EC50 increases). This suggests that for this particular biological activity, a smaller, less sterically hindered substituent on the nitrogen atom is favorable.

To build a formal QSAR model, a variety of molecular descriptors for this compound and the other compounds in the series would be calculated. These descriptors can be categorized into several classes:

1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and structural fragment counts.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, size, and electronic properties like dipole moment and polar surface area.

Computational chemistry software can be used to calculate a vast number of these descriptors. The PubChem database, for instance, provides several computed properties for this compound that could serve as descriptors in a QSAR study. nih.gov

| Descriptor Type | Descriptor Name | Value |

| Physicochemical | Molecular Weight | 139.15 g/mol |

| Physicochemical | XLogP3 | 0.3 |

| Electronic | Dipole Moment | 1.9 D |

| 3D | Polar Surface Area | 37.4 Ų |

| 3D | Molar Refractivity | 37.5 cm³ |

Computed properties for this compound. Data sourced from PubChem. nih.gov

Once the descriptors are calculated for a series of compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to find the best correlation between a subset of descriptors and the observed biological activity. The resulting QSAR equation can then be used to predict the activity of other maleimide derivatives and to guide the design of new compounds with potentially enhanced potency. For instance, a 3D-QSAR study on maleimide analogues as Glycogen Synthase Kinase-3 (GSK-3) inhibitors used Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop a predictive model, highlighting the importance of hydrophobic and hydrophilic fields for biological activity. researchgate.net Such models provide valuable insights into the key structural features that govern the activity of N-substituted maleimides.

Polymer Chemistry and Materials Science Applications

N-Isopropylmaleimide as a Monomer in Polymer Synthesis

This compound (NIPM) is particularly valuable as a monomer for producing transparent resins. researchgate.net It is a colorless liquid that is readily soluble in common monomers like methyl methacrylate (B99206) (MMA), styrene (B11656) (St), and acrylonitrile (B1666552) (AN), facilitating its use in copolymerization. researchgate.netresearchgate.net The use of N-alkylmaleimides, such as NIPM, where the alkyl substituent has 2 to 4 carbons, can lead to polymers with a higher glass transition temperature (Tg) and thus an enhanced heat distortion temperature. researchgate.net

Homopolymers of this compound and its copolymers with other vinyl monomers are typically synthesized through radical polymerization. researchgate.net

Radical polymerization is a chain polymerization method that involves the successive addition of monomer units to a growing chain with a radical active center. wikipedia.org The process is generally composed of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the use of a radical initiator, a molecule that decomposes under heat or light to form free radicals. uomustansiriyah.edu.iq For the polymerization of maleimide (B117702) derivatives, initiators such as 2,2'-azobisisobutyronitrile (AIBN) are commonly used. researchgate.netuctm.edu The initiator radical then adds to the carbon-carbon double bond of an this compound monomer, creating a new, larger radical and initiating the polymer chain. libretexts.orguc.edu Studies using electron beam irradiation at low temperatures have shown that N-alkylmaleimide radical cations can also initiate free-radical polymerization. researchgate.net

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical active site at the end of the now-extended chain. uomustansiriyah.edu.iq This step repeats, rapidly increasing the length of the polymer chain. wikipedia.org The polymerization of N-alkyl maleimides proceeds via the ethylenic double bond. researchgate.net

Termination: The growth of a polymer chain is stopped through termination reactions. libretexts.org Common termination processes include radical combination, where two growing chains react to form a single, non-reactive polymer chain, and disproportionation, where one radical transfers an atom (typically hydrogen) to another, resulting in two terminated chains. libretexts.org Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a solvent or a chain transfer agent, which can terminate one chain and start another. libretexts.org

Free-radical copolymerization of N-substituted maleimides with various vinyl monomers like vinyl acetate (B1210297) and methyl acrylate (B77674) has been successfully demonstrated. researchgate.net

To synthesize polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions, controlled/living radical polymerization (CRP) techniques are employed. mdpi.comtcichemicals.com These methods operate on the principle of a reversible equilibrium between a small number of active, propagating radical chains and a majority of dormant species. tcichemicals.com This controlled process minimizes irreversible termination reactions. tcichemicals.com

Key CRP techniques applicable to monomers like maleimides include:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (e.g., copper bromide) to reversibly deactivate propagating radicals. tcichemicals.comresearchgate.net This technique has been successfully used for the copolymerization of styrene with N-substituted maleimides, allowing for the sequential incorporation of different maleimide monomers into the polymer chain. researchgate.net The ability to control the polymerization of charge transfer complexes, such as those formed between styrene and maleimides, allows for the preparation of alternating copolymers with designed molecular weights and low polydispersity. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique utilizes a thioester compound, known as a RAFT agent, as a chain transfer agent to mediate the polymerization. mdpi.comtcichemicals.com It provides excellent control over the final polymer structure. The kinetic and mechanistic features of styrene-maleimide systems are beneficial for the precise introduction of single monomer units at predetermined locations within a polystyrene chain using RAFT. researchgate.net

These controlled methods are instrumental in creating specialized polymer architectures such as block copolymers and hyperbranched polymers. tcichemicals.comresearchgate.net

Properties of this compound-Based Polymers

The incorporation of NIPM into polymers significantly influences their material properties, most notably their thermal and mechanical characteristics.

Polymers derived from N-substituted maleimides are recognized as an important class of thermally stable polymers. uctm.edu The copolymerization of standard monomers with NIPM is an effective strategy to increase the heat resistance of the final material. uctm.eduoptica.org

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a key indicator of a polymer's thermal stability. For copolymers of methyl methacrylate (MMA) and NIPM, the Tg increases with the NIPM content. researchgate.net Specifically, a 1 mol% increase in the NIPM content in a PMMA copolymer can raise the polymer's Tg by 0.8°C. researchgate.netresearchgate.net The homopolymer of this compound, poly(this compound), exhibits a high glass transition temperature. optica.orgresearchgate.net

Thermogravimetric analysis (TGA) shows that copolymerization with N-substituted maleimides, including NIPM, enhances the decomposition temperature of polymers like PMMA. optica.org

| Polymer | Glass Transition Temperature (Tg) | 5% Decomposition Temperature (Td5) | Source |

|---|---|---|---|

| Poly(this compound) (PIPMI) | 184°C | Not specified | optica.org |

| Poly(methyl methacrylate) (PMMA) | 125°C | 312°C | optica.org |

| Poly(MMA-co-NIPM) (90/10 wt%) | 131°C | 340°C | optica.org |

Acrylonitrile-butadiene-styrene (ABS) resins are widely used engineering thermoplastics, but their application can be limited by insufficient heat resistance. nus.edu.sg To overcome this, heat-resistant modifiers are incorporated into the ABS matrix. This compound is identified as one such heat-resistant modifier used to produce high-strength, heat-resistant ABS alloy materials. nus.edu.sg Its inclusion in the formulation enhances the thermal stability of the ABS resin, which is crucial for maintaining mechanical integrity in applications exposed to elevated temperatures, such as automotive parts. nus.edu.sg

Optical Properties (e.g., Transparent Resins for Optical Fibers)

This compound is particularly valued as a monomer for producing highly transparent resins. researchgate.netresearchgate.netresearchgate.net Its homopolymers and copolymers are characterized by excellent optical clarity, low birefringence, and high transparency, making them suitable for demanding optical applications such as optical fibers and lenses. epo.orgmdpi.com

Copolymers of this compound with monomers like methyl methacrylate (MMA) exhibit transparency that is nearly identical to that of pure poly(methyl methacrylate) (PMMA), a benchmark for optical polymers. researchgate.netresearchgate.net The incorporation of IPMI into polymer chains, however, offers significant advantages in other properties, such as thermal resistance, without compromising optical performance. researchgate.netresearchgate.net For instance, a copolymer of MMA and IPMI shows the same Yellowness Index (YI) value, a measure of coloration, as a PMMA homopolymer. researchgate.netresearchgate.net

The optical properties of polymers containing N-alkyl-substituted maleimides are influenced by the polarizability, density, and molecular weight of the monomer unit. optica.org In the case of poly(this compound), the branched isopropyl side chain leads to a lower density compared to its straight-chain isomer, poly(N-propylmaleimide), which in turn results in a lower refractive index. optica.org Research has demonstrated that copolymers based on N-alkylmaleimides can achieve a refractive index range of 1.42 to 1.67. researchgate.net

In the development of plastic optical fibers (POF), MMA/IPMI copolymers are recognized as important heat-resistant materials. polymer-korea.or.kr Using an interfacial gel polymerization method, a heat-resistant gradient-index polymer optical fiber (GI-POF) has been successfully developed using a copolymer of MMA and IPMI as the matrix material. researchgate.net This highlights IPMI's dual benefit of enhancing thermal stability while maintaining the necessary optical gradient for light transmission. researchgate.net

Optical and Physical Properties of this compound-Based Polymers

| Polymer System | Property | Value/Finding | Reference |

|---|---|---|---|

| Poly(RMI)s (general N-alkyl-substituted maleimides) | Refractive Index (n) | Dependent on substituent polarizability, density, and molecular weight | optica.org |

| Poly(iPrMI) (Poly(this compound)) | Refractive Index (n) | Lower than its straight-chain isomer due to lower density from branched side chains | optica.org |

| Fluorinated N-alkylmaleimide Copolymers | Refractive Index Range | 1.42 - 1.67 | researchgate.net |

| Fluorinated N-alkylmaleimide Copolymers | Optical Loss (at 1550nm) | 0.2 to 0.4 dB/cm | researchgate.net |

| MMA/IPMI Copolymer | Transparency/Yellowness Index (YI) | Almost the same as PMMA homopolymer | researchgate.netresearchgate.net |

| MMA/IPMI/St Terpolymer | Refractive Index (n) | Higher than MMA/IPMI copolymer, dependent on styrene content | polymer-korea.or.kr |

Applications in Advanced Materials

The distinct properties of this compound facilitate its use in the creation of various advanced materials with tailored functionalities.

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity due to an inefficiently packed, rigid polymer chain structure. researchgate.netrsc.org This characteristic makes them highly attractive for applications in gas separation and storage. researchgate.netcnr.it PIMs combine the processability of polymers with the properties of microporous materials. researchgate.net

Research has explored the incorporation of this compound as a comonomer in the synthesis of novel PIMs. mdpi.com In one study, an isopropyl-maleimide comonomer was synthesized and copolymerized with the standard monomers used to create PIM-1, a well-known polymer of intrinsic microporosity. mdpi.com The objective of introducing different maleimide structures into the PIM backbone is to tailor the resulting microporosity and, consequently, the material's gas transport performance. mdpi.com By modifying the polymer structure at a molecular level, researchers can fine-tune the fractional free volume and pore size distribution, which directly impacts the permeability and selectivity of the resulting membrane for specific gas pairs like CO2/CH4. cnr.itmdpi.comnih.gov The synthesis involved a multi-step process starting from the reaction of isopropyl amine with maleic anhydride (B1165640) to form 4-oxo-4-(propan-2-ylamino)but-2-enoic acid, which was then further processed to yield the maleimide monomer for polymerization. mdpi.com

A key application of this compound is as a functional monomer to enhance the thermal properties of other polymers. solubilityofthings.com When copolymerized with monomers such as methyl methacrylate (MMA), IPMI significantly increases the glass transition temperature (Tg) and heat distortion temperature (HDT) of the resulting resin. researchgate.netresearchgate.net This enhancement is attributed to the rigid structure of the maleimide ring and the bulky isopropyl group, which restricts the rotational freedom of the polymer chains.

Research has quantified this effect, showing that an increase in IPMI content in an MMA/IPMI copolymer by just 1 mol% can raise the polymer's glass transition temperature by 0.8°C. researchgate.netresearchgate.net This allows for the creation of heat-resistant methacrylic resins that retain the desirable optical properties of PMMA while being able to withstand higher operating temperatures. researchgate.netresearchgate.net

Effect of this compound on Polymer Thermal Properties

| Polymer System | Enhanced Property | Finding | Reference |

|---|---|---|---|

| MMA/IPMI Copolymer | Glass Transition Temperature (Tg) | A 1 mol% increase in IPMI content raises the polymer Tg by 0.8°C. | researchgate.netresearchgate.net |

| N-Alkylmaleimide Copolymers | Heat Distortion Temperature (HDT) | Polymers exhibit an enhanced HDT due to a higher Tg. | researchgate.net |

The maleimide functional group is utilized in the formulation of photopolymerizable compositions and photoresist materials. researchgate.net Photoresists are light-sensitive materials used in processes like photolithography to form patterned coatings on surfaces, a critical step in the manufacturing of microelectronics.

While research on N-aromatic maleimides has shown their utility as free-radical photoinitiators, related N-alkylmaleimides also find application in this area. researchgate.net For example, studies on fluorinated N-alkylmaleimides have shown that when glycidyl (B131873) methacrylate is incorporated into the polymer backbone, the material can function as a negative photoresist upon the addition of a cationic photoinitiator. researchgate.net Furthermore, monomers containing the maleimide ring, such as (N-maleimido phenoxy)silanes, have been synthesized specifically for use as photoresist materials in the deep-UV range. researchgate.net These applications leverage the reactivity of the maleimide's carbon-carbon double bond in polymerization and crosslinking reactions initiated by light.

Grafting and Crosslinking Reactions in Polymer Systems

Polymer grafting is a versatile technique used to modify the chemical and physical properties of a polymer by covalently bonding new polymer chains (grafts) onto a main polymer backbone. frontiersin.org Crosslinking involves forming covalent bonds between polymer chains to create a three-dimensional network. rsc.org Both methods are employed to enhance properties like solubility, morphology, and mechanical strength. frontiersin.orgrsc.org

The maleimide group is highly reactive in free-radical reactions, making it suitable for grafting processes. researchgate.net Research on a fluorinated N-alkylmaleimide demonstrated its successful grafting onto olefin copolymers (OCP). researchgate.net A key finding was that the maleimide form is significantly more reactive in these grafting reactions than its corresponding maleamic acid precursor, which can be attributed to lower steric hindrance. researchgate.net This reactivity allows for the efficient functionalization of polymer backbones. For instance, a functionalization degree of 2% was achieved by solution grafting of a linear very low-density polyethylene (B3416737) with a fluorinated maleimide using a free-radical initiator. researchgate.net

While not involving IPMI directly, related systems demonstrate the principles effectively. For example, N-isopropylacrylamide (a structurally related monomer) has been grafted onto cellulose (B213188) acetate membranes and subsequently crosslinked to modify surface properties and improve performance in water desalination. nih.gov These studies underscore the utility of the N-substituted amide/imide structures in creating functional polymer systems through grafting and crosslinking reactions. nih.govmdpi.com

Bioconjugation and Biomedical Research

Maleimide-Thiol Chemistry in Bioconjugation

Maleimide-thiol chemistry represents a cornerstone of bioconjugation, a process that joins biomolecules for various applications in biomedical research and therapeutics. This chemical strategy is highly valued for its ability to form stable covalent bonds between a maleimide-functionalized molecule and a thiol-containing biomolecule, such as a protein. The reaction's specificity and efficiency under mild, physiological conditions make it particularly suitable for creating complex biomolecular structures like antibody-drug conjugates (ADCs) and fluorescently labeled proteins for imaging.

Formation of Covalent Bonds with Cysteine Residues

The fundamental reaction in maleimide-thiol chemistry is the covalent bond formation with cysteine residues present in proteins. The thiol group (-SH) of a cysteine residue acts as a nucleophile and attacks the electron-deficient double bond of the maleimide (B117702) ring in a process known as a Michael addition. This reaction results in the creation of a stable thiosuccinimide linkage. The optimal pH for this conjugation is typically between 6.5 and 7.5, a range that facilitates the presence of the reactive thiolate anion while minimizing competing side reactions like hydrolysis of the maleimide group. The nature of the substituent on the nitrogen atom of the maleimide, such as the isopropyl group in N-isopropylmaleimide, can influence the reactivity and stability of the resulting conjugate.

Stability of Thiosuccinimide Linkages in Biological Environments

While the thiosuccinimide bond formed is generally stable, its permanence in biological systems can be compromised by two main degradation pathways: retro-Michael elimination and hydrolysis of the succinimide (B58015) ring. The stability of this linkage is a critical factor in the design of bioconjugates, especially for therapeutic applications where long-term stability in the bloodstream is required.

The thiosuccinimide linkage is susceptible to a retro-Michael reaction, which is the reverse of the initial conjugation reaction. This process leads to the cleavage of the bond between the sulfur atom of the cysteine and the carbon of the maleimide ring, resulting in the release of the conjugated molecule. In the context of antibody-drug conjugates, this premature release of the cytotoxic drug can lead to off-target toxicity and reduced therapeutic efficacy. The presence of other thiol-containing molecules in the biological environment, such as glutathione, can facilitate this exchange reaction.

An alternative degradation pathway for the thiosuccinimide linkage is the hydrolysis of the maleimide ring itself. This reaction involves the opening of the cyclic imide to form a succinamic acid derivative. While this hydrolysis can prevent the undesirable retro-Michael elimination, it introduces structural heterogeneity into the bioconjugate population by creating a mixture of diastereomers.

Strategies for Enhancing Bioconjugate Stability

To overcome the stability issues associated with traditional maleimide-thiol conjugates, researchers have devised several innovative strategies aimed at creating more robust and permanent linkages for biomedical applications.

A primary focus has been the design and synthesis of next-generation maleimide reagents that form more stable bioconjugates. These novel reagents often incorporate modifications to the maleimide ring that disfavor the retro-Michael reaction. For example, introducing bulky substituents on the ring can sterically hinder the reverse reaction. Another successful approach involves promoting the hydrolysis of the thiosuccinimide adduct to the more stable ring-opened succinamic acid form, thereby locking the conjugate and preventing drug release. These advancements in maleimide chemistry are crucial for the development of more effective and safer bioconjugates for therapeutic and diagnostic purposes.

Influence of N-α Substituents on Hydrolysis and Michael Addition/Elimination

The stability of the bond formed between a maleimide and a thiol (a thiosuccinimide linkage) is a critical factor in the effectiveness of bioconjugates. This linkage is susceptible to two main reactions: hydrolysis, which is the ring-opening of the succinimide, and retro-Michael reaction, which is the reversal of the initial thiol addition. iris-biotech.deulisboa.pt Hydrolysis is often seen as a stabilizing reaction, as the ring-opened product is resistant to the retro-Michael reaction, which can lead to the premature release of a conjugated drug or probe. iris-biotech.deacs.orgnih.gov

The nature of the substituent on the maleimide nitrogen (the N-α substituent) significantly influences the rates of both hydrolysis and the retro-Michael reaction. ulisboa.ptprolynxinc.com Electron-withdrawing groups on the N-substituent can greatly accelerate the rate of hydrolysis of the thiosuccinimide ring. ulisboa.ptacs.orgprolynxinc.com This is a desirable characteristic as it leads to a more stable, non-reversible conjugate. acs.orgmdpi.com

For instance, studies have shown that N-aryl maleimides hydrolyze much faster than N-alkyl maleimides. ucl.ac.uk The introduction of an electron-withdrawing fluorine atom to an N-phenyl maleimide further decreases the hydrolysis half-life. ucl.ac.uk Conversely, electron-donating groups, such as alkyls, result in slower hydrolysis rates. prolynxinc.com

In a specific example, an N-isopropyl variant of a linker was prepared to prevent an intramolecular cyclization reaction. The N-acetyl cysteine conjugate of this N-isopropyl variant demonstrated a significantly faster hydrolysis half-life (t1/2 of 20 minutes at room temperature at pH 7) compared to the corresponding N-aminoethyl maleimide conjugate (t1/2 of 3.6 hours under the same conditions). ucl.ac.uk This highlights how a seemingly small change in the N-α substituent, from an aminoethyl group to an isopropyl group, can dramatically alter the stability profile of the resulting bioconjugate.

The balance between the rate of the desired Michael addition with a target thiol and the rate of hydrolysis of the unconjugated maleimide is also crucial. mdpi.com For a successful bioconjugation, the reaction with the cysteine thiol must be significantly faster than the hydrolysis of the maleimide itself. mdpi.com

Table 1: Hydrolysis Half-life of N-Substituted Maleimide-Cysteine Conjugates This table provides a summary of research findings on the hydrolysis rates of various N-substituted maleimide-cysteine adducts.

| N-Substituent | Conjugate | Conditions | Hydrolysis Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Isopropyl | N-isopropyl variant linker + N-acetyl cysteine | Room Temperature, pH 7 | 20 minutes | ucl.ac.uk |

| Aminoethyl | N-aminoethyl maleimide + N-acetyl cysteine | Room Temperature, pH 7 | 3.6 hours | ucl.ac.uk |

| Alkyl | N-alkyl thiosuccinimide | 37 °C, pH 7.4 | 27 hours | ucl.ac.uk |

| Aryl | N-aryl thiosuccinimide | 37 °C, pH 7.4 | 1.5 hours | ucl.ac.uk |

| Fluorophenyl | N-fluorophenyl thiosuccinimide | 37 °C, pH 7.4 | 0.7 hours | ucl.ac.uk |

Reversible Labeling Strategies